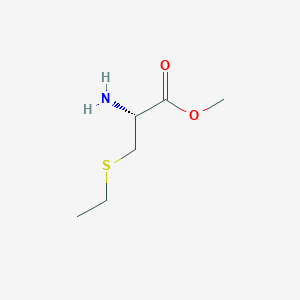![molecular formula C6H8LiN3O3 B13493793 lithium(1+) 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate](/img/structure/B13493793.png)
lithium(1+) 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+) 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate is a compound that belongs to the class of lithium salts It features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate, followed by the addition of lithium hydroxide. The reaction conditions often require a solvent such as ethanol and a temperature range of 60-80°C to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium(1+) 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and a temperature of around 50°C.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole compounds with various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, lithium(1+) 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as an antimicrobial agent. The triazole ring is known for its ability to interact with biological targets, making it a candidate for the development of new antibiotics .
Medicine
In medicine, this compound is explored for its potential use in treating neurological disorders. Lithium salts have a history of use in psychiatry, and this compound may offer new therapeutic options .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .
Mécanisme D'action
The mechanism of action of lithium(1+) 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, enzymes, and receptors, influencing various biochemical pathways. For example, in antimicrobial applications, it may inhibit the function of bacterial enzymes, leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium acetate: A simple lithium salt used in various chemical reactions.
4-methyl-4H-1,2,4-triazole-3-thiol: A precursor in the synthesis of lithium(1+) 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate.
Ethyl bromoacetate: Another precursor used in the synthesis process.
Uniqueness
This compound stands out due to its combination of a lithium ion with a triazole ring. This unique structure imparts specific chemical and biological properties, making it valuable for research and industrial applications.
Propriétés
Formule moléculaire |
C6H8LiN3O3 |
|---|---|
Poids moléculaire |
177.1 g/mol |
Nom IUPAC |
lithium;2-[(4-methyl-1,2,4-triazol-3-yl)methoxy]acetate |
InChI |
InChI=1S/C6H9N3O3.Li/c1-9-4-7-8-5(9)2-12-3-6(10)11;/h4H,2-3H2,1H3,(H,10,11);/q;+1/p-1 |
Clé InChI |
AELLHEUMDMPAKU-UHFFFAOYSA-M |
SMILES canonique |
[Li+].CN1C=NN=C1COCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


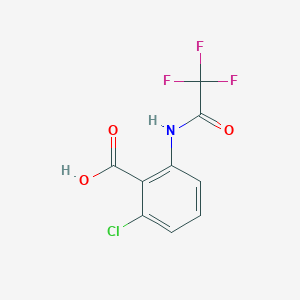
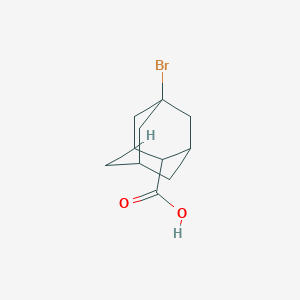
![2-(2,6-Dioxo-3-piperidyl)-5-[methyl-[2-(methylamino)ethyl]amino]isoindoline-1,3-dione](/img/structure/B13493730.png)
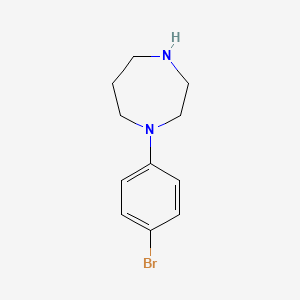
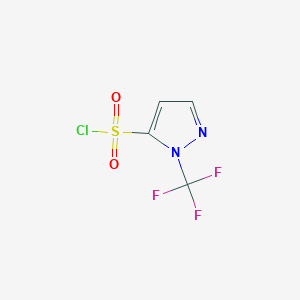
![tert-butyl N-[3-(prop-2-yn-1-yloxy)phenyl]carbamate](/img/structure/B13493736.png)
![Methyl 3-amino-4-(dimethylamino)thieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13493743.png)

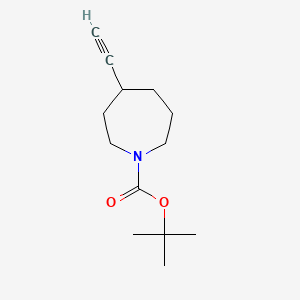
![tert-butyl (6-bromo-1H-benzo[d]imidazol-2-yl)carbamate](/img/structure/B13493767.png)
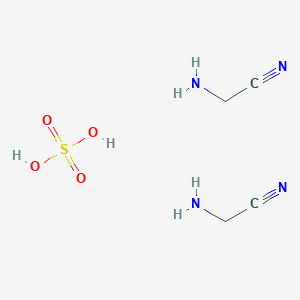
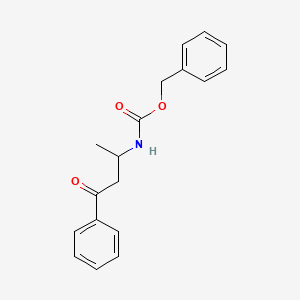
![4-[(2-Methoxyethyl)sulfonyl] benzenemethanamine](/img/structure/B13493796.png)
